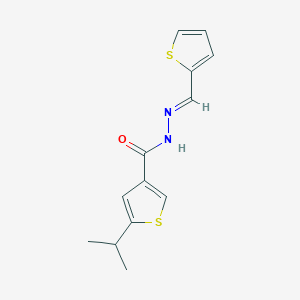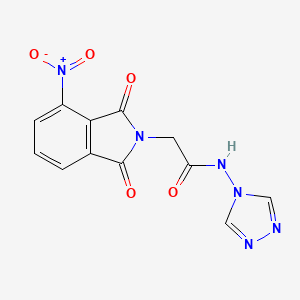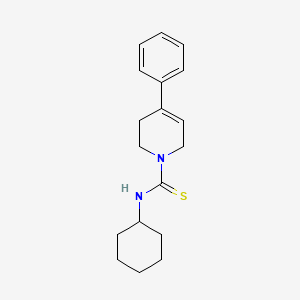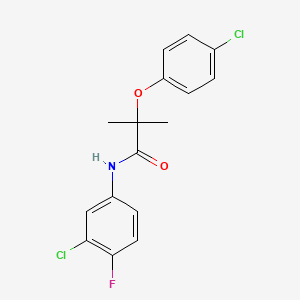![molecular formula C14H11N3O2 B5869695 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, studies have shown that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine may have a range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been reported to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a versatile tool for investigating various biological processes. Its ability to inhibit specific enzymes or signaling pathways may allow researchers to gain insights into the underlying mechanisms of various diseases and physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Studies could focus on optimizing its chemical structure to enhance its potency and selectivity. Another direction is to explore its potential as a pesticide in agriculture. Studies could investigate its efficacy against various pests and its potential impact on non-target organisms. In addition, further research could be conducted to explore its potential use in materials science, such as in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One common method involves the reaction of 2-(chloromethyl)-5-(phenoxymethyl)-1,3-oxazole with pyridine in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and high yield of the desired product.
Aplicaciones Científicas De Investigación
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine has been the subject of numerous scientific research studies due to its potential applications in various fields. In medicine, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a pesticide in agriculture. In materials science, this compound has been explored for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
5-(phenoxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-2-6-12(7-3-1)18-10-13-16-14(17-19-13)11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGPHIPBKGHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)


![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)

![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)

![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)

![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

